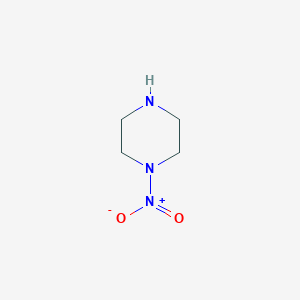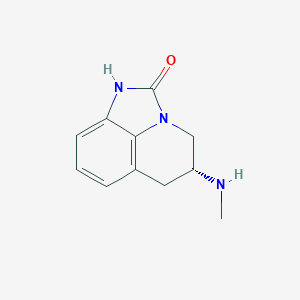
スーマニロール
概要
説明
スーマニロールは、PNU-95,666としても知られており、高選択的なドーパミンD2受容体完全作動薬です。当初は、パーキンソン病とレストレスレッグ症候群の治療のために開発されました。 医療目的で承認されたことはありませんが、ドーパミンD2関連経路に基づく神経生物学的メカニズムを特定するための基礎研究において貴重なツール化合物として残っています .
科学的研究の応用
Sumanirole is primarily used in scientific research to study dopamine D2 receptor mechanisms. Its high selectivity for the D2 receptor subtype makes it an excellent tool for investigating the role of D2 receptors in various physiological and pathological processes. Research applications include:
Neuropharmacology: Studying the effects of dopamine agonists on brain function and behavior.
Parkinson’s Disease Models: Evaluating the efficacy of potential treatments for Parkinson’s disease.
Restless Leg Syndrome: Investigating the underlying mechanisms and potential therapies for restless leg syndrome.
作用機序
スーマニロールは、ドーパミンD2受容体に選択的に結合し、活性化することで作用を及ぼします。この活性化は、神経伝達物質の放出やニューロンの発火率の調節など、さまざまな生理学的反応をもたらします。 他のドーパミン受容体サブタイプ(D1、D3、D4、およびD5)よりもD2受容体に対する高い選択性により、D2受容体関連経路の標的化された研究が可能になります .
6. 類似の化合物との比較
スーマニロールは、ドーパミンD2受容体に対する高い選択性によってユニークです。類似の化合物には、以下が含まれます。
ロピニロール: パーキンソン病とレストレスレッグ症候群の治療に使用されるもう1つのドーパミン作動薬。
キンピロール: ドーパミンD2/D3受容体作動薬であり、ドーパミン受容体機能の研究に使用されます。
プラミペキソール: パーキンソン病とレストレスレッグ症候群の治療に使用される、D2およびD3受容体に対する選択性を有するドーパミン作動薬.
スーマニロールのユニークさは、他のドーパミン受容体サブタイプと比較してD2受容体サブタイプに対する200倍以上の選択性にあり、特定の神経生物学的研究において貴重なツールとなっています .
生化学分析
Biochemical Properties
Sumanirole plays a significant role in biochemical reactions by selectively binding to dopamine D2 receptors. This interaction is crucial as it helps in understanding the neurobiological mechanisms linked to dopamine D2 receptors, distinguishing them from other dopamine receptor subtypes such as D1, D3, D4, and D5 . Sumanirole inhibits forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in Chinese hamster ovary cells expressing human recombinant D2A receptors . This inhibition is a key biochemical property that highlights its selectivity and efficacy in targeting D2 receptors.
Cellular Effects
Sumanirole influences various cellular processes, particularly in neurons. It has been shown to decrease plasma prolactin levels in rats and inhibit dopamine neuron firing in the substantia nigra pars compacta . Additionally, sumanirole induces dyskinesia in rodent models, affecting motor activity and causing abnormal involuntary movements . These effects are indicative of its impact on cell signaling pathways and gene expression related to dopamine D2 receptors.
Molecular Mechanism
At the molecular level, sumanirole exerts its effects by binding selectively to dopamine D2 receptors. This binding inhibits the accumulation of cAMP, a secondary messenger involved in many biological processes . The high selectivity of sumanirole for D2 receptors over D1, D3, and D4 receptors is a critical aspect of its molecular mechanism . This selectivity allows for precise modulation of dopamine-related pathways, making it a valuable tool for studying dopamine D2 receptor functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sumanirole have been observed to change over time. For instance, it has been shown to decrease prepulse inhibition (PPI) of startle in rats, a measure used to predict antipsychotic efficacy . The stability and degradation of sumanirole in these settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that sumanirole’s effects on PPI are mediated through D2 receptor mechanisms, highlighting its temporal impact on neurobiological processes .
Dosage Effects in Animal Models
The effects of sumanirole vary with different dosages in animal models. It has been observed that sumanirole dose-dependently decreases plasma prolactin levels and depresses dopamine neuron firing rates in the substantia nigra pars compacta . Higher doses of sumanirole have been associated with increased locomotor activity in animal models of Parkinson’s disease . At high doses, sumanirole can induce dyskinetic behaviors, characterized by abnormal involuntary movements .
Metabolic Pathways
Sumanirole is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that modulate dopamine levels and receptor activity .
Transport and Distribution
Within cells and tissues, sumanirole is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which are crucial for its efficacy in targeting dopamine D2 receptors . The distribution of sumanirole within the brain and its ability to cross the blood-brain barrier are important factors in its pharmacological profile .
Subcellular Localization
Sumanirole’s subcellular localization is primarily within neuronal cells, where it interacts with dopamine D2 receptors . The targeting signals and post-translational modifications that direct sumanirole to specific compartments or organelles are essential for its activity and function. Understanding its subcellular localization helps in elucidating its precise mechanisms of action and potential therapeutic applications .
準備方法
スーマニロールの合成は、8-ヒドロキシキノリンから始まるいくつかのステップを含みます。基本骨格を構築し、重要な三環式中間体へと発展させます。さらに発展させると1,2-アミノアルコールが得られ、これは新しいプロセスによってアジリジンに変換されます。 最後に、アジリジンを開環する溶融金属還元と保護基の除去によりスーマニロールが得られます . 製薬会社による製造方法は、臨床設定での使用が限られているため、広く文書化されていません。
化学反応の分析
スーマニロールは、以下を含むさまざまな化学反応を起こします。
酸化: スーマニロールは特定の条件下で酸化される可能性がありますが、その酸化生成物に関する詳細な研究は限られています。
還元: スーマニロールの還元は、アジリジン中間体を最終生成物に変換することを含みます。
置換: 置換反応は、イミダゾキノリン環の窒素原子で起こる可能性があります。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
スーマニロールは、主にドーパミンD2受容体メカニズムの研究に使用されています。D2受容体サブタイプに対する高い選択性により、さまざまな生理学的および病理学的プロセスにおけるD2受容体の役割を調査するための優れたツールとなっています。研究への応用には、以下が含まれます。
神経薬理学: ドーパミン作動薬が脳機能と行動に及ぼす影響を研究する。
パーキンソン病モデル: パーキンソン病の潜在的な治療の有効性を評価する。
レストレスレッグ症候群: レストレスレッグ症候群の根本的なメカニズムと潜在的な治療法を調査する.
類似化合物との比較
Sumanirole is unique due to its high selectivity for the dopamine D2 receptor. Similar compounds include:
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome.
Quinpirole: A dopamine D2/D3 receptor agonist used in research to study dopamine receptor functions.
Sumanirole’s uniqueness lies in its greater than 200-fold selectivity for the D2 receptor subtype compared to other dopamine receptor subtypes, making it a valuable tool for specific neurobiological studies .
特性
IUPAC Name |
(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZSNTNMEFVBDT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870144 | |
| Record name | Sumanirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Parkinson's disease results from degeneration of the dopaminergic cells in the substantia nigra. Several dopamine receptor agonists have been used as antiparkinsonian therapy. Sumanirole is a dopamine receptor agonist with a high selectivity for the D2 receptor subtype over the other closely related D3 and D4 receptor subtypes. | |
| Record name | Sumanirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06477 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
179386-43-7 | |
| Record name | Sumanirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179386-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sumanirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sumanirole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06477 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sumanirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUMANIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93IV1U45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


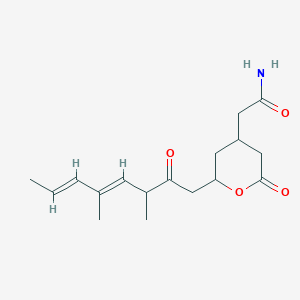
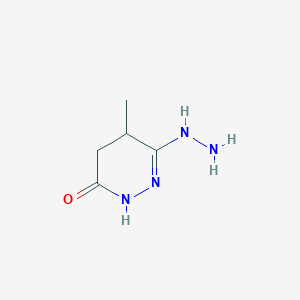
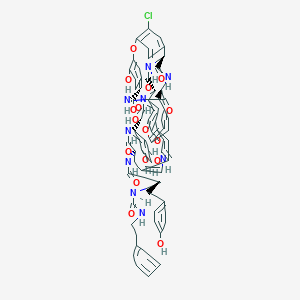
![2-[N,N-Bis(trifluoromethylsulfonyl)amino]pyridine](/img/structure/B131147.png)
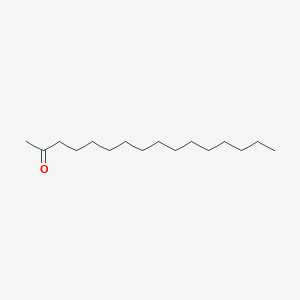
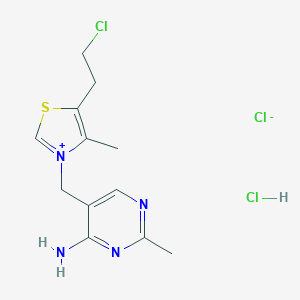
![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)

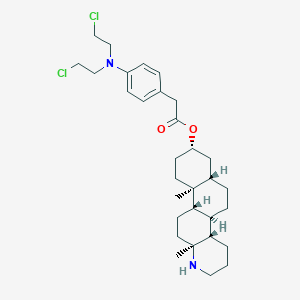

![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
